Cas no 39832-36-5 (1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione)

1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure
39832-36-5 structure
Product Name:1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Numero CAS:39832-36-5
MF:C9H12N4O2
MW:208.21718120575
CID:924951
PubChem ID:93219
Update Time:2025-04-19

1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 1-ethyl-3,7-dimethylpurine-2,6-dione
    • 1H-purine-2,6-dione, 1-ethyl-3,7-dihydro-3,7-dimethyl-
    • 5-26-13-00562 (Beilstein Handbook Reference)
    • PD094031
    • 1-Ethyl-3,7-dihydro-3,7-dimethyl-1H-purine-2,6-dione
    • UNII-9T24XXI18T
    • 9T24XXI18T
    • 1H-Purine-2, 1-ethyl-3,7-dihydro-3,7-dimethyl-
    • Theobromine, 1-ethyl-
    • 1-Ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione #
    • 1-Ethyl derivative of Theobromine
    • NSC515486
    • 1-ethyl-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 39832-36-5
    • CAS_93219
    • NSC 515486
    • BDBM82033
    • NSC-515486
    • SCHEMBL516446
    • BRN 0225307
    • Q27273150
    • Athyltheobromin
    • KRVVZPXPQUPXJE-UHFFFAOYSA-N
    • 1-Ethyltheobromine
    • NSC_93219
    • 1-Ethyl theobromine
    • DTXSID40192897
    • 1-Ethyl-3,7-dimethyl-xanthine
    • Inchi: 1S/C9H12N4O2/c1-4-13-8(14)6-7(10-5-11(6)2)12(3)9(13)15/h5H,4H2,1-3H3
    • Chiave InChI: KRVVZPXPQUPXJE-UHFFFAOYSA-N
    • Sorrisi: O=C1C2=C(N=CN2C)N(C)C(N1CC)=O

Proprietà calcolate

  • Massa esatta: 208.09616
  • Massa monoisotopica: 208.096
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 1
  • Complessità: 307
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.3
  • Superficie polare topologica: 58.4Ų

Proprietà sperimentali

  • Densità: 1.2480 (rough estimate)
  • Punto di fusione: 156°C
  • Punto di ebollizione: 347.41°C (rough estimate)
  • Punto di infiammabilità: 208.4°C
  • Indice di rifrazione: 1.6590 (estimate)
  • PSA: 58.44

1-ethyl-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione Letteratura correlata

Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd